molecular formula C16H15ClN2O2S2 B3415002 3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 951520-50-6

3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3415002
CAS No.: 951520-50-6
M. Wt: 366.9 g/mol
InChI Key: SVGJGEFHEHDKKC-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antihypertensive, diuretic, and antidiabetic effects . The presence of the 2-chlorobenzylthio group and the ethyl substitution on the benzothiadiazine ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The core benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide with carbon disulfide and an alkylating agent.

    Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of the benzothiadiazine ring with 2-chlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Ethyl Substitution: The ethyl group can be introduced via alkylation using ethyl iodide or ethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or the sulfone moiety, converting them to amines or thiols, respectively

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c1-2-19-14-9-5-6-10-15(14)23(20,21)18-16(19)22-11-12-7-3-4-8-13(12)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGJGEFHEHDKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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